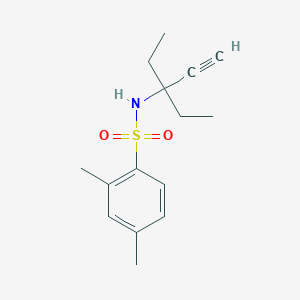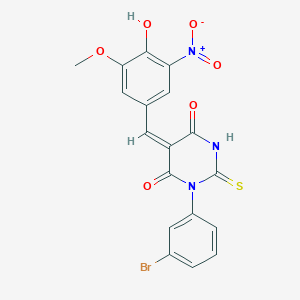
N-(1,1-diethyl-2-propyn-1-yl)-2,4-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-diethyl-2-propyn-1-yl)-2,4-dimethylbenzenesulfonamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is commonly referred to as DIDS and has been found to have a variety of interesting properties that make it useful for a range of applications. In
Mécanisme D'action
The mechanism of action of DIDS is complex and not fully understood. It is known to inhibit chloride channels by binding to a specific site on the channel protein. This binding results in a conformational change in the protein that prevents chloride ions from passing through the channel. DIDS has also been found to inhibit the anion exchanger by binding to a specific site on the protein and preventing the exchange of anions across the cell membrane.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DIDS are varied and depend on the specific application. Inhibition of chloride channels can result in a range of effects, including changes in cell volume, membrane potential, and the secretion of various compounds. Inhibition of the anion exchanger can result in changes in pH regulation, which can have a range of effects on cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of DIDS is its specificity for chloride channels and the anion exchanger. This specificity makes it a useful tool for studying the role of these proteins in various physiological processes. Additionally, DIDS is relatively stable and can be used in a range of experimental conditions. However, one limitation of DIDS is its potential for off-target effects. It is important to carefully control for these effects in experimental design.
Orientations Futures
There are many future directions for the use of DIDS in scientific research. One potential area of study is the role of chloride channels in cancer progression. It has been suggested that chloride channels may play a role in the migration and invasion of cancer cells, and DIDS could be used to study this process. Additionally, DIDS could be used to study the role of chloride channels in various neurological disorders, such as epilepsy and migraine. Finally, further research is needed to fully understand the mechanism of action of DIDS and its potential for off-target effects.
Conclusion:
N-(1,1-diethyl-2-propyn-1-yl)-2,4-dimethylbenzenesulfonamide, or DIDS, is a chemical compound that has been widely studied for its potential use in scientific research. Its specificity for chloride channels and the anion exchanger makes it a useful tool for studying the role of these proteins in various physiological processes. However, its potential for off-target effects must be carefully controlled for in experimental design. There are many future directions for the use of DIDS in scientific research, including the study of its potential role in cancer progression and neurological disorders.
Méthodes De Synthèse
The synthesis method for DIDS involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with diethylpropargylamine. This reaction results in the formation of N-(1,1-diethyl-2-propyn-1-yl)-2,4-dimethylbenzenesulfonamide. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
DIDS has been used in scientific research for a variety of applications. One of its most common uses is as an inhibitor of chloride channels. Chloride channels are important for a variety of physiological processes, and their inhibition can have a range of effects. DIDS has also been used as an inhibitor of the anion exchanger, which is important for the regulation of pH in cells. Additionally, DIDS has been used as a tool for studying the role of chloride channels in various physiological processes, such as the regulation of insulin secretion.
Propriétés
IUPAC Name |
N-(3-ethylpent-1-yn-3-yl)-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-6-15(7-2,8-3)16-19(17,18)14-10-9-12(4)11-13(14)5/h1,9-11,16H,7-8H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCUZIISIQQAEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NS(=O)(=O)C1=C(C=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S*,4S*,5R*)-4-{[(carboxymethyl)(methyl)amino]carbonyl}-5-(4-chlorophenyl)-1,2-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B5434207.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B5434211.png)
![2-(1,1,2,2-tetrafluoroethoxy)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5434215.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-hydroxy-4-methoxybenzamide](/img/structure/B5434221.png)


![N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-methylbenzamide](/img/structure/B5434250.png)
![7-benzoyl-3-(methylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5434266.png)
![2-[(4-allyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(4-bromophenyl)ethanone](/img/structure/B5434271.png)
![2-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5434277.png)
![1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5434278.png)
![ethyl 2-[4-(allyloxy)-3,5-dibromobenzylidene]-5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5434285.png)
![[3-(3-methoxybenzyl)piperidin-3-yl]methanol](/img/structure/B5434296.png)
![5-{[2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-pyrrolidinyl]methyl}-N-propyl-2-pyrimidinamine](/img/structure/B5434297.png)